N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11127132
InChI: InChI=1S/C20H15Cl2N3O2S/c21-17-7-5-16(20(22)10-17)12-25-13-18(11-23-25)24-28(26,27)19-8-6-14-3-1-2-4-15(14)9-19/h1-11,13,24H,12H2
SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C20H15Cl2N3O2S
Molecular Weight: 432.3 g/mol

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

CAS No.:

Cat. No.: VC11127132

Molecular Formula: C20H15Cl2N3O2S

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide -

Specification

Molecular Formula C20H15Cl2N3O2S
Molecular Weight 432.3 g/mol
IUPAC Name N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C20H15Cl2N3O2S/c21-17-7-5-16(20(22)10-17)12-25-13-18(11-23-25)24-28(26,27)19-8-6-14-3-1-2-4-15(14)9-19/h1-11,13,24H,12H2
Standard InChI Key XYBILMJGISFSRB-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three key components:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • 2,4-Dichlorobenzyl group: A benzene ring substituted with chlorine atoms at the 2- and 4-positions, linked to the pyrazole via a methylene bridge.

  • 2-Naphthalenesulfonamide: A sulfonamide group attached to the naphthalene system, which introduces hydrophilicity and hydrogen-bonding capacity.

This trifunctional design is analogous to bioactive pyrazole derivatives reported in medicinal chemistry, such as sodium channel inhibitors and antimicrobial agents .

Calculated Physicochemical Parameters

Using predictive models and data from analogous compounds (e.g., Y205-0315 and PubChem CID 11563451 ), the following properties are inferred:

ParameterValue
Molecular FormulaC₂₁H₁₅Cl₂N₃O₂S
Molecular Weight452.33 g/mol
logP (Partition Coefficient)~4.2 (similar to Y205-0315 )
Hydrogen Bond Donors2 (sulfonamide NH, pyrazole NH)
Hydrogen Bond Acceptors5 (sulfonamide O, pyrazole N, naphthalene π-system)
Polar Surface Area~90 Ų

The dichlorophenyl and naphthalene groups enhance lipophilicity, while the sulfonamide contributes to solubility in polar solvents.

Synthetic Pathways

Key Reaction Steps

While no direct synthesis of this compound is documented, its preparation likely involves:

  • Pyrazole Core Formation: Condensation of hydrazines with diketones or alkynes, as demonstrated in the synthesis of (1-(2,4-dichlorophenyl)-1H-pyrazol-4yl) derivatives .

  • Benzylation: Alkylation of the pyrazole nitrogen with 2,4-dichlorobenzyl chloride.

  • Sulfonylation: Reaction of the 4-amino pyrazole with 2-naphthalenesulfonyl chloride, analogous to sulfonamide couplings in sodium channel inhibitors .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyrazole’s 1- and 4-positions requires careful control of reaction conditions.

  • Purification: High lipophilicity may necessitate chromatographic techniques with nonpolar solvents.

Biological Activity and Mechanisms

Ion Channel Modulation

Structurally related pyrazole sulfonamides, such as PF-05089771, are potent Naᵥ1.7 inhibitors . The naphthalenesulfonamide moiety in this compound may similarly interact with voltage-sensing domains of ion channels, suggesting potential applications in pain management.

Pharmacokinetic and Toxicity Considerations

Toxicity Risks

  • Structural Alerts: The dichlorophenyl group raises flags for potential hepatotoxicity, necessitating in vitro screening.

  • Off-Target Effects: Sulfonamides are associated with hypersensitivity reactions, requiring preclinical safety assessments.

Comparative Analysis with Analogous Compounds

CompoundTarget/ActivityKey Differentiator
Y205-0315 Screening compoundDifluorobenzamide vs. sulfonamide
PF-05089771 Naᵥ1.7 inhibitorDiaryl ether vs. naphthalene
PubChem CID 11563451 Propanamide derivativeAliphatic chain vs. sulfonamide

The naphthalenesulfonamide group in N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide distinguishes it from these analogs, potentially altering target selectivity and pharmacokinetics.

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